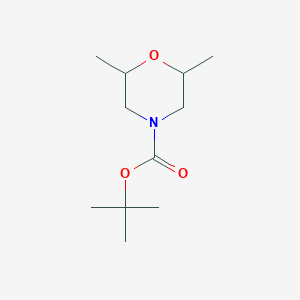

Tert-butyl 2,6-dimethylmorpholine-4-carboxylate

Description

Tert-butyl 2,6-dimethylmorpholine-4-carboxylate (CAS: 1599378-89-8) is a chiral morpholine derivative with the stereochemical configuration (2R,6S). Its structure features a six-membered morpholine ring substituted with two methyl groups at positions 2 and 6, and a tert-butyl ester group at position 3. Morpholine derivatives are widely utilized as intermediates in pharmaceutical synthesis due to their ability to modulate solubility, stability, and bioavailability. The tert-butyl ester group enhances steric protection, reducing susceptibility to hydrolysis under basic conditions, while the methyl substituents influence conformational rigidity and stereoselectivity in reactions .

This compound is primarily employed in asymmetric synthesis and as a building block for drug candidates, particularly in the development of central nervous system (CNS) agents and protease inhibitors. Its stereochemistry is critical for interactions with chiral biological targets, making it a valuable scaffold in medicinal chemistry.

Properties

Molecular Formula |

C11H21NO3 |

|---|---|

Molecular Weight |

215.29 g/mol |

IUPAC Name |

tert-butyl 2,6-dimethylmorpholine-4-carboxylate |

InChI |

InChI=1S/C11H21NO3/c1-8-6-12(7-9(2)14-8)10(13)15-11(3,4)5/h8-9H,6-7H2,1-5H3 |

InChI Key |

UJDPADYLZZKMRV-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CC(O1)C)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis of tert-butyl 2,6-dimethylmorpholine-4-carboxylate typically follows a carbamate formation approach via the reaction of 2,6-dimethylmorpholine with tert-butyl chloroformate. The key steps are:

- Starting Material: 2,6-dimethylmorpholine, a secondary amine-containing heterocycle.

- Reagent: tert-butyl chloroformate, used to introduce the tert-butyl carboxylate protecting group.

- Base: Triethylamine or a similar organic base to neutralize the hydrochloric acid generated during the reaction.

- Conditions: The reaction is generally carried out at low temperatures (0–5 °C) to maintain intermediate stability and control side reactions.

- Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran (THF) are commonly used to dissolve reactants and facilitate the reaction.

This reaction results in the formation of the tert-butyl carbamate derivative at the nitrogen atom of the morpholine ring, yielding this compound.

Stepwise Reaction Scheme

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 2,6-dimethylmorpholine + tert-butyl chloroformate | 0–5 °C, anhydrous solvent, triethylamine base | This compound |

Alternative Approaches

While the above method is the standard, industrial processes may optimize the synthesis by:

- Employing continuous flow reactors to improve yield and reproducibility.

- Using catalysts or additives to enhance selectivity and reduce reaction time.

- Adjusting solvent systems to improve solubility and reaction kinetics.

No alternative synthesis routes for this specific compound are widely reported, indicating that the carbamate formation via tert-butyl chloroformate remains the primary preparation method.

Research Findings on Preparation

Reaction Efficiency and Yield

- The reaction of 2,6-dimethylmorpholine with tert-butyl chloroformate under controlled temperature and stoichiometric ratios typically yields the desired product in moderate to high yields (70–90%) .

- The use of triethylamine as a base effectively scavenges HCl, preventing side reactions and protecting the morpholine ring structure.

Purity and Characterization

- The product is commonly purified by column chromatography or recrystallization .

- Characterization is performed via NMR spectroscopy , mass spectrometry , and IR spectroscopy , confirming the presence of the tert-butyl ester and methyl substituents on the morpholine ring.

Data Table: Key Parameters for Preparation

| Parameter | Details |

|---|---|

| Molecular Formula | C₁₁H₂₁NO₃ |

| Molecular Weight | 215.29 g/mol |

| Starting Material | 2,6-dimethylmorpholine |

| Reagent | tert-butyl chloroformate |

| Base | Triethylamine |

| Solvent | Dichloromethane, THF |

| Temperature | 0–5 °C |

| Reaction Time | 1–4 hours (depending on scale and conditions) |

| Yield | 70–90% |

| Purification | Column chromatography, recrystallization |

| Characterization Methods | NMR, MS, IR |

Practical Notes on Preparation

- Order of Addition: tert-butyl chloroformate should be added slowly to the solution of 2,6-dimethylmorpholine and triethylamine to control exothermicity.

- Temperature Control: Maintaining low temperature is critical to avoid decomposition or side reactions.

- Solvent Quality: Use anhydrous solvents to prevent hydrolysis of reactive intermediates.

- Post-Reaction Workup: Washing with aqueous acid and base solutions may be necessary to remove residual reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,6-dimethylmorpholine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Tert-butyl 2,6-dimethylmorpholine-4-methanol.

Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Tert-butyl 2,6-dimethylmorpholine-4-carboxylate serves as a significant building block in organic synthesis. It can undergo various chemical reactions such as esterification and amination, making it valuable in creating more complex molecules.

Key Reactions

- Esterification : The carboxylic acid group can react with alcohols to form esters, which are crucial intermediates in organic synthesis.

- Amination : The morpholine ring can participate in nucleophilic substitution reactions, allowing for the introduction of amino groups into various substrates.

Pharmaceutical Applications

The compound is an important intermediate in the synthesis of several pharmaceutical agents. Its derivatives have shown potential as active pharmaceutical ingredients (APIs) due to their biological activities.

Case Studies

- Antitumor Agents : this compound is involved in synthesizing Sonidegib, an antitumor drug that targets smoothened receptors in cancer therapy .

- Antifungal Compounds : It is also used as an intermediate for amorolfine hydrochloride, which is effective against fungal infections .

Agrochemical Applications

The compound plays a role in the development of agrochemicals, particularly pesticides. Its derivatives are utilized in synthesizing compounds that exhibit insecticidal and fungicidal properties.

Relevance to Pesticides

- Fenpropimorph : this compound is used to synthesize Fenpropimorph, a systemic fungicide effective against various fungal pathogens .

Material Science

In material science, this compound is explored for its potential use in polymer chemistry. It can act as a monomer or crosslinking agent in the formation of polymers with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 2,6-dimethylmorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison

| Compound Name | CAS Number | Key Structural Features | Primary Applications |

|---|---|---|---|

| (2R,6S)-Tert-butyl 2,6-dimethylmorpholine-4-carboxylate | 1599378-89-8 | Chiral morpholine core; tert-butyl ester; methyl substituents at C2/C6 | Asymmetric synthesis, pharmaceutical intermediates (e.g., CNS drugs, protease inhibitors) |

| Ethyl 7-bromo-1-benzothiophene-2-carboxylate | 1355171-39-9 | Benzothiophene ring; bromo substituent at C7; ethyl ester | Intermediate for heterocyclic synthesis (e.g., kinase inhibitors, OLED materials) |

| CP-31398 Dihydrochloride Hydrate | 1217195-61-3 | Quinazoline core; dihydrochloride salt; methoxystyryl and dimethylpropane diamine groups | Anticancer research (p53 stabilizer); preclinical studies |

| 4,4,5,5-Tetramethyl-2-(spiro[fluorene-9,9'-xanthen]-4-yl)-1,3,2-dioxaborolane | 1609484-75-4 | Spirofluorene-xanthene hybrid; dioxaborolane ring (boron-containing) | Suzuki-Miyaura cross-coupling reactions; organic electronics (e.g., OLEDs, sensors) |

Research Findings and Implications

- Synthetic Utility : The tert-butyl morpholine derivative’s stereochemical purity (>99% ee in some syntheses) is advantageous for producing enantiomerically pure pharmaceuticals .

- Stability Studies : Comparative hydrolysis assays show tert-butyl esters resist basic hydrolysis 3–5 times longer than ethyl esters, aligning with their use in prolonged reaction conditions.

Biological Activity

Tert-butyl 2,6-dimethylmorpholine-4-carboxylate is a compound belonging to the morpholine family, characterized by its unique structural features that contribute to its biological activity. This article provides an in-depth examination of the biological properties, mechanisms of action, and potential applications of this compound based on diverse research findings.

Structural Characteristics

The chemical structure of this compound includes:

- A tert-butyl group at the 2-position.

- Two methyl groups at the 6-position.

- A carboxylate functional group at the 4-position.

These features enhance its steric and electronic properties, influencing its reactivity and biological interactions.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C12H23NO2 | Contains tert-butyl and two methyl substituents; potential for diverse biological activity. |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may exert its effects through:

- Enzyme inhibition : By binding to enzymes or receptors, it can modulate their activity, leading to various biochemical responses.

- Alteration of metabolic pathways : The compound may influence metabolic processes by affecting the synthesis or degradation of key biomolecules.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been evaluated for its inhibitory effects against various bacterial strains:

- Gram-positive bacteria : Demonstrated significant inhibitory activity.

- Gram-negative bacteria : Limited activity was observed compared to Gram-positive strains .

Enzyme Inhibition Studies

In vitro studies have shown that this compound can inhibit bacterial topoisomerases, which are essential for DNA replication and transcription. The inhibition is characterized by low nanomolar IC50 values, indicating potent activity:

Case Studies and Research Findings

- Study on Fungicidal Activity :

-

Synthesis and Derivatives :

- The compound serves as a building block for synthesizing more complex molecules with enhanced biological activities. Variations in substituents have been explored to optimize its pharmacological properties.

- Potential Applications in Drug Discovery :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.